Amitriptyline-d3 Hydrochloride

Übersicht

Beschreibung

Amitriptyline-d3 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for analytical forensic applications.

Amitriptyline-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of amitriptyline by GC- or LC-MS. Amitriptyline is categorized as a tricyclic antidepressant. This product is intended for research and forensic applications.

A new internal standard suitable for a wide variety of uses in LCMS or GCMS applications from forensic or clinical toxicology analysis to urine drug testing and isotope dilution methods. Amitriptyline, marketed as the brand drug Elavil, Tryptizol, or Laroxyl, is a tricyclic antidepressant used in the treatment of major depression, clinical/endogenous depression and involutional melancholia.

Wirkmechanismus

Target of Action

Amitriptyline-d3 Hydrochloride, a deuterium-labeled version of Amitriptyline Hydrochloride, primarily targets the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET) . It inhibits these transporters, leading to an increase in the synaptic concentration of serotonin and noradrenaline . Additionally, it interacts with the dopamine reuptake transporter (DAT) and various receptors, including serotonin 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 6, and 5-HT 7, noradrenaline α 1, histamine H 1, acetylcholine muscarinic receptors, and opiate σ 1 receptors .

Mode of Action

This compound exerts its function by blocking the reuptake of serotonin and noradrenaline, leading to an elevation of extracellular biogenic amine levels . This blockade results in an increased concentration of these neurotransmitters in the brain, which can subsequently enhance mood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reuptake of serotonin and noradrenaline. By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing neurotransmission . This action can lead to downstream effects such as mood enhancement, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract, with highly varying peak plasma concentrations occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of Amitriptyline is excreted in the urine as inactive metabolites; small amounts are excreted in the bile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of serotonin and noradrenaline, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to mood enhancement . Additionally, this compound has been found to interfere with autophagy-mediated clearance of protein aggregates, which could have implications for neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach, and its metabolism can be influenced by the individual’s liver function . Furthermore, the drug’s action can be modulated by the presence of other medications, potentially leading to drug-drug interactions . Therefore, the patient’s overall health status, diet, and medication regimen can all play a role in the drug’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Amitriptyline-d3 Hydrochloride is an inhibitor of the serotonin reuptake transporter (SERT) and the noradrenaline reuptake transporter (NET), with Ki values of 3.45 nM and 13.3 nM for human SERT and NET, respectively . This suggests that this compound interacts with these enzymes, inhibiting their function and thereby increasing the concentration of serotonin and noradrenaline in the synaptic cleft .

Cellular Effects

This compound has been shown to have various effects on cells. It is known to influence cell function by impacting cell signaling pathways and gene expression . For instance, it has been reported to cause ECG changes and quinidine-like effects on the heart . It may inhibit ion channels necessary for cardiac repolarization in the upper micromolar range of therapeutic plasma concentrations .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin . By blocking the reuptake of these neurotransmitters, this compound increases their concentration at the synaptic clefts of the brain . This results in an enhancement of neurotransmission, which is believed to be responsible for its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that higher doses of Amitriptyline may lead to undesirable clinical conditions such as cardiac arrhythmia, anxiety, tachycardia, convulsion, and hyperglycemia . Therefore, accurate analytical methods for the quantification of Amitriptyline are crucial .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been reported that higher doses of Amitriptyline caused an increase in nociceptive behavior in the formalin and capsaicin nociceptive tests, suggesting a potentiating effect .

Metabolic Pathways

This compound is metabolized primarily in the liver and is excreted both in feces and urine . The primary active metabolite of Amitriptyline is nortriptyline, which is produced by the demethylation of Amitriptyline in the liver by the CYP450 1A2 enzyme .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . Nearly all (95%) of the available Amitriptyline is protein-bound .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the synaptic clefts in the brain where it exerts its effects by inhibiting the reuptake of neurotransmitters .

Biologische Aktivität

Amitriptyline-d3 hydrochloride is a deuterated form of amitriptyline, a tricyclic antidepressant (TCA) widely used for treating depression, anxiety, and various pain syndromes. The deuteration enhances its pharmacokinetic properties, making it a valuable tool in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic effects, and relevant case studies.

This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It blocks the reuptake of serotonin (5-HT) and norepinephrine (NA) at presynaptic terminals, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it acts as an agonist for tropomyosin receptor kinase A (TrkA) and B (TrkB), which are critical for neuronal survival and plasticity .

- Receptor Interactions :

- 5-HT Receptors : Amitriptyline-d3 antagonizes 5-HT2 receptors.

- Alpha-Adrenergic Receptors : It activates α2A-adrenoceptors.

- Histamine Receptors : Exhibits strong binding affinity for H1 receptors, contributing to its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart:

- Absorption : Rapidly absorbed following oral administration with a bioavailability of 30-60% due to first-pass metabolism.

- Distribution : High volume of distribution (approximately 1221 L) indicates extensive tissue binding .

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C19, CYP3A4, and CYP2D6) into nortriptyline, which is more potent as a norepinephrine reuptake inhibitor .

- Half-Life : The elimination half-life ranges from 10 to 50 hours, allowing for once-daily dosing in clinical settings.

Biological Effects and Therapeutic Applications

This compound exhibits several biological activities that contribute to its therapeutic efficacy:

- Antidepressant Effects : Clinical studies indicate that amitriptyline is effective in alleviating symptoms of major depressive disorder. It has been shown to improve mood and reduce anxiety in patients with chronic pain syndromes .

- Neuroprotective Properties : Research demonstrates that chronic treatment with amitriptyline can protect dopaminergic neurons in models of Parkinson's disease by increasing levels of brain-derived neurotrophic factor (BDNF) . This neuroprotective effect is significant in preventing neuronal loss and improving motor function.

Case Studies

-

Chronic Pain Management :

- A study involving patients with fibromyalgia showed that amitriptyline led to significant reductions in pain scores and improved quality of life measures over 12 weeks. Patients reported enhanced sleep quality and reduced fatigue levels.

- Neurodegenerative Disease :

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Major Depressive Disorder and Neuropathic Pain Management

Amitriptyline-d3 hydrochloride is primarily indicated for the treatment of major depressive disorder and the management of neuropathic pain. Clinical studies have demonstrated that it can achieve significant therapeutic responses in patients suffering from conditions such as post-herpetic neuralgia and diabetic neuropathic pain, with efficacy observed in up to two-thirds of patients .

2. Mechanistic Studies

The compound serves as a valuable tool in pharmacokinetic studies, particularly in understanding the metabolism mediated by cytochrome P450 2D6. As an internal standard in these studies, this compound aids researchers in elucidating enzyme kinetics and drug interactions critical for pharmaceutical development .

3. Veterinary Medicine

In veterinary applications, this compound has been utilized to manage pain in animals, particularly in cats and dogs. Research indicates its effectiveness in modulating nociceptive behaviors, suggesting potential benefits for animal welfare .

Case Studies

Case Study 1: Amitriptyline Dependence

A case report highlighted a patient who developed dependence on amitriptyline after being prescribed it for sleep disorders. The patient escalated their dosage significantly over time, leading to adverse effects including seizures. This case underscores the potential for misuse and dependence associated with amitriptyline, emphasizing the need for careful monitoring during treatment .

Case Study 2: Efficacy in Chronic Pain Management

A study involving patients with chronic non-malignant pain demonstrated that amitriptyline could provide relief where traditional narcotic analgesics failed. Patients reported improved quality of life and reduced pain levels when treated with amitriptyline, showcasing its role as an alternative analgesic .

Comparative Data Table

Eigenschaften

IUPAC Name |

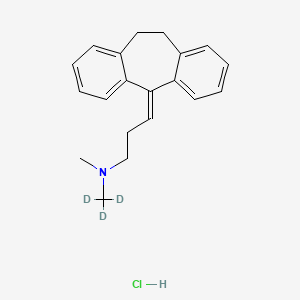

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675608 | |

| Record name | Amitriptyline-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-00-1 | |

| Record name | Amitriptyline-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d3 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.